1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
2-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(16-17-6-2-1-3-7-17)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-5-11-23/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKGSQLBUYFVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Pyridazinyl Intermediate:
- Starting with a suitable pyridazine derivative, such as 3-chloropyridazine, which undergoes nucleophilic substitution with 1H-pyrrole to form 6-(1H-pyrrol-1-yl)pyridazine.
- Reaction conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Coupling with Piperazine:
- The intermediate 6-(1H-pyrrol-1-yl)pyridazine is then reacted with piperazine to form 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazine.
- Reaction conditions: This step often requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN).
-
Formation of the Final Product:
- The final step involves the acylation of the piperazine derivative with 2-phenylethanoyl chloride to yield this compound.
- Reaction conditions: Typically performed in the presence of a base like triethylamine (Et3N) and an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The pyrrol ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanol.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Substituents on Pyridazine/Pyrimidine Cores
- Target Compound : Contains a 1H-pyrrol-1-yl group on pyridazine. Pyrrole’s electron-rich nature may facilitate interactions with aromatic residues in enzyme active sites.
- 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone (): Substitutes pyrrole with a 3,5-dimethylpyrazole.
- Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Derivatives () : Replace pyridazine with fused imidazo-pyrrolo-pyrazine systems. These larger heterocycles likely enhance binding specificity but may reduce solubility due to increased molecular weight (~100–150 g/mol higher than the target compound) .
Linker and Core Modifications
- Piperazine vs. Piperidine (): Piperidine-based analogs (e.g., 1-((3R,4R)-3-(imidazo-pyrrolo-pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone) exhibit reduced basicity compared to piperazine, which could alter pharmacokinetics (e.g., lower plasma protein binding) .
- Phenylethanone vs. Diphenylethanone (): The diphenylethanone group in ’s compound introduces steric bulk, which might hinder membrane permeability compared to the target compound’s single phenyl group .
Substituent Effects on Bioactivity
- Chlorine and Triazole Modifications (): Compounds like 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone incorporate halogen and triazole groups. Chlorine enhances lipophilicity, while triazole improves metabolic stability through resonance stabilization .
Structural and Hypothetical Pharmacokinetic Comparison
Research Implications and Limitations
- The nitro group in ’s compound may confer reactivity risks (e.g., mutagenicity) .
- Piperidine-based derivatives () might exhibit better CNS penetration due to reduced polarity .
- Bulky substituents () could hinder blood-brain barrier traversal but improve plasma stability .
Notes
Evidence Gaps: No direct comparative bioactivity or solubility data were found in the provided materials.
Structural Trends : Piperazine-linked heterocycles with moderate lipophilicity (logP 2–3) are preferred for balanced ADME properties.
Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving palladium-catalyzed couplings or nucleophilic substitutions .
Biological Activity
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a pyrrole ring, a pyridazine ring, and a piperazine moiety, which may confer diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 336.44 g/mol. The structural complexity includes:
- Pyrrole Ring : Known for neuroprotective effects.
- Pyridazine Ring : Often associated with various biological activities.
- Piperazine Moiety : Commonly linked to antidepressant and antipsychotic properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities, including:
- Antidepressant Potential : Due to its structural similarities with known antidepressants, it may interact with neurotransmitter systems.
- Anticancer Properties : Initial evaluations suggest efficacy against certain cancer cell lines, highlighting its potential as an anticancer agent.
Antidepressant Activity
A study exploring the antidepressant-like effects of similar piperazine derivatives indicated that modifications on the piperazine ring could enhance serotonin receptor affinity, suggesting that our compound might exhibit similar properties.
Anticancer Efficacy
In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Interaction Studies
The interaction profile of this compound suggests potential binding to various biological targets. Preliminary data indicate:
| Target | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| 5-HT Receptors | Moderate | Antidepressant effects |
| D2 Dopamine Receptors | High | Antipsychotic effects |
| Cancer Cell Lines | Significant | Induction of apoptosis |
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyridazine Ring : Utilizing hydrazine derivatives.
- Piperazine Coupling : Reaction with appropriate piperazine derivatives.
- Final Product Isolation : Employing purification techniques such as recrystallization or chromatography.
Q & A
Basic: What are the key considerations for optimizing multi-step synthesis of this compound?
Answer:
Optimizing the synthesis of this compound requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) and sequential purification steps. For example:
- Step 1: Pyridazine-piperazine coupling often employs nucleophilic aromatic substitution under reflux in aprotic solvents like DMF or THF .
- Step 2: Pyrrole introduction via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling may require inert atmospheres and ligand optimization to enhance yield .
- Purification: Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating intermediates and final products .
Monitoring via TLC (Rf tracking) and HPLC (purity >95%) ensures reproducibility .
Basic: Which analytical techniques are most effective for confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm) and aromatic protons from pyridazine/pyrrole moieties (δ 6.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragments corresponding to pyrrole loss .
- X-ray Crystallography: Single-crystal analysis (e.g., space group P1, unit cell parameters a = 8.9168 Å) validates bond angles and stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., haloperidol for dopamine receptor studies) .
- Metabolite Screening: LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Batch Reproducibility: Compare synthetic batches using HPLC-UV to rule out impurity-driven artifacts (e.g., residual Pd catalysts) .
Advanced: What strategies are recommended for designing SAR studies of this compound?
Answer:
- Scaffold Modification: Replace the pyrrole group with imidazole or triazole to assess binding affinity changes at target receptors .
- Pharmacophore Mapping: Docking simulations (AutoDock Vina) predict interactions with residues in the 5-HT2A or D2 receptor binding pockets .
- In Vivo/In Vitro Correlation: Compare IC50 values (enzyme assays) with behavioral outcomes (e.g., rodent models for antipsychotic activity) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates (respiratory toxicity Category 3) .
- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can crystallography data inform molecular conformation analysis?
Answer:
- Unit Cell Parameters: Triclinic symmetry (P1) with angles α = 73.489°, β = 71.309°, γ = 83.486° reveals non-coplanar piperazine and pyridazine rings .
- Intermolecular Interactions: Hydrogen bonds (N–H···O) and π-π stacking (pyrrole-phenyl) stabilize the crystal lattice, guiding solubility predictions .
Advanced: How to address synthetic impurities or by-products?
Answer:
- By-Product Identification: LC-MS detects sulfonamide or oxidized piperazine derivatives formed during coupling steps .
- Process Optimization: Reduce reaction time or lower temperature to minimize side reactions (e.g., over-alkylation) .
- Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates impurities >0.1% .
Basic: What are standard conditions for introducing the pyrrole moiety?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
